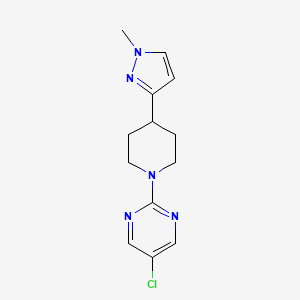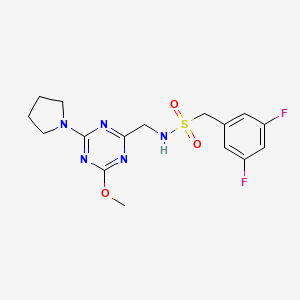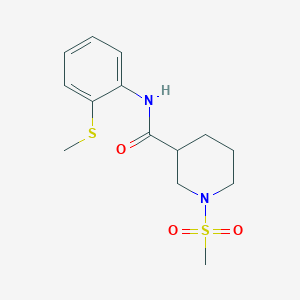
5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Aurora Kinase Inhibition
5-Chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine demonstrates potential applications in the inhibition of Aurora kinases, which are enzymes implicated in cancer cell division. This chemical compound, by targeting Aurora kinases, may contribute to the development of cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
Dopamine Receptor Ligands
This compound has been identified as a ligand for human dopamine D4 receptors. Its structure-activity relationship has been explored, particularly its affinity and selectivity over other dopamine receptors, indicating potential applications in neuropharmacology (M. Rowley et al., 1997).
Water-Soluble Adenosine Receptor Antagonists
Modifications of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, like this compound, have led to the development of water-soluble adenosine receptor antagonists. These compounds have improved solubility at physiological pH, making them suitable for intravenous infusion, with applications in adenosine receptor-targeted therapies (P. Baraldi et al., 2012).
Glycine Transporter 1 Inhibition
Another application involves its use as a Glycine Transporter 1 (GlyT1) inhibitor. This compound has shown potent inhibitory activity and favorable pharmacokinetics, suggesting its potential in treating conditions related to glycine transporter dysregulation (Shuji Yamamoto et al., 2016).
Synthesis of Heteroaromatic Ligands
The compound is also significant in the synthesis of heteroaromatic ligands containing a pyrimidine ring. Its structural versatility is leveraged in the creation of novel ligands with potential pharmacological properties (A. V. Ivashchenko et al., 1980).
Inhibitors of Human Dihydroorotate Dehydrogenase
It serves as a building block in the development of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, potent inhibitors of human dihydroorotate dehydrogenase (DHODH). These compounds exhibit notable antiviral properties and play a role in inhibiting cellular enzymes vital for pyrimidine biosynthesis, with potential applications in antiviral therapy (H. Munier-Lehmann et al., 2015).
properties
IUPAC Name |
5-chloro-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5/c1-18-5-4-12(17-18)10-2-6-19(7-3-10)13-15-8-11(14)9-16-13/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZODSWPKVQMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2473741.png)
![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2473747.png)

![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)
![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)



![8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2473764.png)